molecular formula C17H15N3O3 B6008246 3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID

3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID

Cat. No.: B6008246
M. Wt: 309.32 g/mol
InChI Key: JBSRGGBSYYNDGY-UHFFFAOYSA-N
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Description

3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID typically involves the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with phenylhydrazine. This reaction yields products of the regioselective addition of phenylhydrazine in the α-(C2)-position of the exo ethylene bond . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(N-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]anilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(22)10-11-20(12-6-2-1-3-7-12)19-16-13-8-4-5-9-14(13)18-17(16)23/h1-9H,10-11H2,(H,21,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSRGGBSYYNDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCC(=O)O)/N=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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